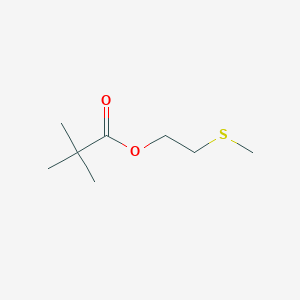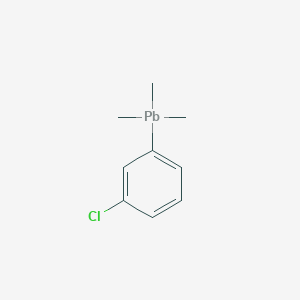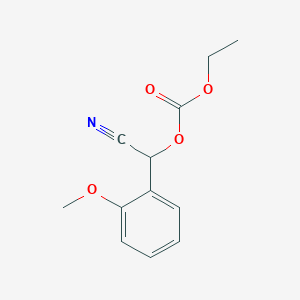
Trimethyl(1-phenylocta-1,3-dien-3-yl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl(1-phenylocta-1,3-dien-3-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a trimethyl group and a phenyl-substituted octadiene
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(1-phenylocta-1,3-dien-3-yl)silane typically involves the reaction of a phenyl-substituted octadiene with a trimethylsilyl reagent. One common method is the hydrosilylation reaction, where the octadiene is reacted with trimethylsilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 100°C and atmospheric pressure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Trimethyl(1-phenylocta-1,3-dien-3-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include silanol derivatives, substituted silanes, and various organosilicon compounds with different functional groups.
科学的研究の応用
Trimethyl(1-phenylocta-1,3-dien-3-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Research is ongoing to investigate its potential as a precursor for silicon-based pharmaceuticals.
Industry: It is used in the production of advanced materials, including silicone polymers and resins.
作用機序
The mechanism by which Trimethyl(1-phenylocta-1,3-dien-3-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of new chemical bonds. Additionally, the phenyl-substituted octadiene moiety can participate in π-π interactions, enhancing the compound’s reactivity and selectivity in chemical reactions.
類似化合物との比較
Similar Compounds
Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane: Similar in structure but with different substituents, leading to variations in reactivity and applications.
1-Methoxy-3-trimethylsilyloxy-1,3-butadiene: Another organosilicon compound with distinct chemical properties and uses.
Uniqueness
Trimethyl(1-phenylocta-1,3-dien-3-yl)silane is unique due to its combination of a trimethylsilyl group and a phenyl-substituted octadiene moiety
特性
CAS番号 |
614756-68-2 |
|---|---|
分子式 |
C17H26Si |
分子量 |
258.5 g/mol |
IUPAC名 |
trimethyl(1-phenylocta-1,3-dien-3-yl)silane |
InChI |
InChI=1S/C17H26Si/c1-5-6-8-13-17(18(2,3)4)15-14-16-11-9-7-10-12-16/h7,9-15H,5-6,8H2,1-4H3 |
InChIキー |
RLDCRTKGLBDIKR-UHFFFAOYSA-N |
正規SMILES |
CCCCC=C(C=CC1=CC=CC=C1)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(But-3-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B14231838.png)
![[(2S,6R)-6-(3-Nitro-1H-pyrrol-1-yl)morpholin-2-yl]methanol](/img/structure/B14231868.png)




![2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]thiophene](/img/structure/B14231883.png)
![3-Buten-2-one, 1-[(R)-(4-methylphenyl)sulfinyl]-](/img/structure/B14231887.png)

![4-[1,3-Bis[(1-butylpyridin-1-ium-4-yl)sulfanyl]propan-2-ylsulfanyl]-1-butylpyridin-1-ium;triiodide](/img/structure/B14231892.png)

![1,1'-(1,4-Phenylene)bis{3-[tri(propan-2-yl)silyl]prop-2-yn-1-one}](/img/structure/B14231906.png)

